4-Chloro-2,3-dimethyl-6-nitrophenol
Overview
Description
4-Chloro-2,3-dimethyl-6-nitrophenol is an organic compound with the molecular formula C8H8ClNO3. It is a chloronitrophenol derivative, characterized by the presence of chlorine, methyl, and nitro groups attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-dimethyl-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2,3-dimethylphenol using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-dimethyl-6-nitrophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and microbial degradation.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-2,3-dimethyl-6-nitrophenol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the phenol moiety can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenol
- 2,4-Dichloro-6-nitrophenol
- 2,3-Dimethyl-4-nitrophenol
Uniqueness
4-Chloro-2,3-dimethyl-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-2,3-dimethyl-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHQFGPONDFPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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